7-Chlorobenzo[b]thiophene

Antifungal drug discovery Allylamine antimycotics Structure-activity relationship

7-Chlorobenzo[b]thiophene (CAS 90407-14-0; molecular formula C₈H₅ClS; MW 168.64 g/mol) is a halogenated benzo[b]thiophene congener bearing a single chlorine substituent at the 7-position of the fused benzene–thiophene bicyclic scaffold. This compound exists as a light yellow to yellow liquid at ambient temperature (predicted boiling point 115 °C at 10 Torr; density 1.349 g/cm³) and belongs to the broader class of sulfur-containing heterocycles recognized as privileged structures in drug discovery.

Molecular Formula C8H5ClS
Molecular Weight 168.64 g/mol
CAS No. 90407-14-0
Cat. No. B1589383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorobenzo[b]thiophene
CAS90407-14-0
Molecular FormulaC8H5ClS
Molecular Weight168.64 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)SC=C2
InChIInChI=1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
InChIKeyGKWIITWUDNYXMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorobenzo[b]thiophene (CAS 90407-14-0): Procurement-Ready Physicochemical and Structural Profile for Medicinal Chemistry & Heterocycle Synthesis


7-Chlorobenzo[b]thiophene (CAS 90407-14-0; molecular formula C₈H₅ClS; MW 168.64 g/mol) is a halogenated benzo[b]thiophene congener bearing a single chlorine substituent at the 7-position of the fused benzene–thiophene bicyclic scaffold [1]. This compound exists as a light yellow to yellow liquid at ambient temperature (predicted boiling point 115 °C at 10 Torr; density 1.349 g/cm³) and belongs to the broader class of sulfur-containing heterocycles recognized as privileged structures in drug discovery . Unlike unsubstituted benzo[b]thiophene, the 7-chloro substitution introduces regiochemically defined electronic perturbation and a synthetic handle for further functionalization via cross-coupling or nucleophilic aromatic substitution, establishing this compound as a non-interchangeable building block for pharmaceutical intermediate synthesis [2].

Why 7-Chlorobenzo[b]thiophene Cannot Be Replaced by 5-Chloro, 6-Chloro, or Unsubstituted Benzo[b]thiophene in Critical Synthetic Sequences


The position of the chlorine substituent on the benzo[b]thiophene nucleus is not a trivial structural variation—it dictates the regiochemical outcome of every downstream reaction and irreversibly determines biological target engagement in derived pharmacophores [1]. In the benzo[b]thiophene system, the order of positional electrophilic reactivity follows 3 > 2 > 6 > 5 > 4 > 7, meaning that 7-substituted derivatives exhibit the lowest inherent electrophilic aromatic substitution reactivity among all regioisomers, a property that directly affects synthetic strategy and cross-coupling partner selection [2]. Furthermore, structure–activity relationship (SAR) studies have demonstrated that the antifungal potency of benzo[b]thienylallylamine derivatives is specifically linked to the 7-substitution pattern combined with a 3-position substituent; alternative regioisomers (including 4-, 5-, and 6-substituted variants) fail to recapitulate this activity enhancement [3]. Consequently, substituting 5-chlorobenzo[b]thiophene or 6-chlorobenzo[b]thiophene for 7-chlorobenzo[b]thiophene in a synthetic route designed for the latter will produce a structurally non-identical product with divergent biological activity and may be incompatible with the regiochemical requirements of the intended transformation.

Quantitative Comparator-Based Evidence for 7-Chlorobenzo[b]thiophene (CAS 90407-14-0): Head-to-Head and Cross-Study Differentiation Data


Antifungal SAR: 3-Chloro-7-benzo[b]thienyl Substitution Pattern Confers Superior Potency Against Candida albicans Versus Alternative Regioisomers

In a systematic SAR study comparing benzo[b]thiophene analogues of the allylamine antimycotic terbinafine, derivatives bearing the allylamine side chain at position 7 with a further chloro substituent at position 3 exhibited significantly enhanced antifungal activity against Candida albicans relative to derivatives bearing the side chain at alternative positions (3, 4, or other regioisomers). Compound 7m (3-chloro-7-benzo[b]thienyl derivative) was identified as the most potent allylamine antimycotic identified to date at the time of publication. The authors explicitly stated that this activity enhancement 'appears to be specifically linked only to this particular substitution pattern' (7-position side chain + 3-position chloro substituent), distinguishing it from all other positional isomers tested in the same study [1].

Antifungal drug discovery Allylamine antimycotics Structure-activity relationship Candida albicans

Exclusive Intermediate Status: 7-Chlorobenzo[b]thiophene as the Mandatory Building Block for the Marketed Antifungal Drug Sertaconazole

7-Chlorobenzo[b]thiophene is the sole and irreplaceable starting material for the synthesis of sertaconazole (WHO INN: 1-[2-(7-chlorobenzo[b]thiophene-3-yl-methoxy)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole), a clinically marketed imidazole antifungal agent used globally for dermatophyte and yeast infections [1]. The synthetic route proceeds via regioselective bromination of 7-chloro-3-methylbenzo[b]thiophene to afford 3-(bromomethyl)-7-chlorobenzo[b]thiophene, which is then coupled with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. Alternative regioisomers—including 5-chlorobenzo[b]thiophene and 6-chlorobenzo[b]thiophene—cannot serve as substitutes in this sequence because the resulting drug substance would carry the chlorine atom at an incorrect position, yielding a structurally distinct molecule that is not sertaconazole and has not been approved or characterized for antifungal use [2]. The phase-transfer catalytic process for sertaconazole mononitrate explicitly specifies 3-bromomethyl-7-chlorobenzo[b]thiophene as the required electrophilic coupling partner; no alternative halogen regioisomers are described as viable [3].

Pharmaceutical intermediate Antifungal agent Sertaconazole synthesis Regiospecific starting material

Scalable Synthetic Route: 93% Yield Achieved for 7-Chlorobenzo[b]thiophene via PPA-Mediated Cyclization in Chlorobenzene

A robust and scalable two-step synthesis of 7-chlorobenzo[b]thiophene has been described in patent literature (US2008/306082), delivering the title compound in 93% isolated yield after chromatographic purification . The sequence involves S-alkylation of 2-chlorobenzenethiol with 2-bromo-1,1-diethoxyethane (quantitative crude yield for the intermediate thioacetal), followed by polyphosphoric acid (PPA)-mediated cyclodehydration in refluxing chlorobenzene. This synthetic route compares favorably with alternative approaches described by Rahman and Scrowston (1984), who evaluated multiple routes to 7-chlorobenzo[b]thiophene: (a) from 3-chloro-2-mercaptobenzoic acid via 7-chlorobenzo[b]thiophen-3(2H)-one; (b) from 2,3-dichlorobenzaldehyde via β-(2,3-dichlorophenyl)-α-mercaptoacrylic acid; and (c) via 7-chlorobenzo[b]thiophene-2-carboxylic acid—the latter being designated as the 'preferred' route [1]. The PPA/chlorobenzene protocol provides operational simplicity, avoids the need for isolated carboxylic acid intermediates, and achieves higher yield than the multi-step decarboxylation approach previously reported .

Heterocycle synthesis Process chemistry Polyphosphoric acid cyclization Scale-up

CNS Drug Discovery: 7-Chloro Substitution on the Benzo[b]thiophene-2-carboxamide Scaffold Enables Potent α7 Nicotinic Acetylcholine Receptor Pharmacology at Sub-Milligram Oral Doses

The 7-chlorobenzo[b]thiophene-2-carboxylic acid derivative (R)-7-chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide (encenicline, EVP-6124) is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has progressed to Phase 3 clinical trials for cognitive impairment in Alzheimer's disease and schizophrenia [1]. Patent AU2015261559A1 discloses that this compound produces precognitive effects in humans at unexpectedly low oral daily doses of 0.1 mg to 3 mg, with efficacy demonstrated even at the 0.1 mg threshold [2]. The 7-chloro substituent on the benzo[b]thiophene-2-carboxamide core is a critical structural determinant of the pharmacophore; the patent family specifically claims the (R)-7-chloro enantiomer and its crystalline hydrochloride monohydrate form, indicating that alternative halogenation positions (4-, 5-, or 6-chloro) or the des-chloro analog are not equivalent within this intellectual property space [3]. CymitQuimica's technical datasheet further identifies the parent 7-chlorobenzo[b]thiophene compound as a nicotinic acetylcholine receptor antagonist that binds to the receptor at the acetylcholine binding site and blocks its activation, corroborating the scaffold's inherent affinity for this target class .

CNS drug discovery α7 nicotinic receptor Cognitive disorders Alzheimer's disease Schizophrenia

Target Application Scenarios for 7-Chlorobenzo[b]thiophene (CAS 90407-14-0): Research and Industrial Use Cases Grounded in Quantitative Differentiation Evidence


Synthesis of Sertaconazole API and Sertaconazole-Related Impurity Reference Standards

7-Chlorobenzo[b]thiophene is the mandatory starting material for the synthesis of sertaconazole mononitrate, a globally marketed topical antifungal agent [1]. The synthetic sequence proceeds through 3-(bromomethyl)-7-chlorobenzo[b]thiophene as the key electrophilic intermediate, which is coupled with 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol under phase-transfer catalytic conditions to afford sertaconazole free base, subsequently converted to the mononitrate salt with >99.5% clinical-grade purity . Additionally, 7-chlorobenzo[b]thiophene derivatives including 7-chlorobenzo[b]thiophene-3-methanol serve as certified impurity reference standards (Sertaconazole Impurity C) required for analytical method validation, stability testing, and regulatory filing in generic drug development . No alternative regioisomer can fulfill this role; procurement of 5-chloro or 6-chlorobenzo[b]thiophene would be non-productive for sertaconazole programs.

Antifungal Lead Optimization Leveraging the 3,7-Disubstituted Benzo[b]thiophene Pharmacophore

The SAR study by Nussbaumer et al. (1991) established that the combination of a 7-position allylamine side chain with a 3-position chloro substituent on the benzo[b]thiophene scaffold uniquely enhances anti-Candida albicans activity within the allylamine antimycotic class [1]. Medicinal chemistry teams pursuing novel squalene epoxidase inhibitors or ergosterol biosynthesis disruptors should prioritize 7-chlorobenzo[b]thiophene as the core building block for library synthesis, as the 7-chloro substituent simultaneously provides (a) the validated antifungal-enhancing substitution pattern, (b) a synthetic handle for further diversification via palladium-catalyzed cross-coupling at the 2- or 3-position, and (c) electronic modulation of the benzo[b]thiophene π-system that may influence target binding .

α7 Nicotinic Acetylcholine Receptor (nAChR) Drug Discovery Programs Targeting Cognitive Impairment

The encenicline clinical program validated 7-chlorobenzo[b]thiophene-2-carboxamide as a privileged scaffold for α7 nAChR partial agonism with exceptional selectivity (>1,000-fold over α4β2 nAChR) and precognitive efficacy at oral doses as low as 0.1 mg daily in humans [1]. Drug discovery groups developing follow-on α7 nAChR modulators for Alzheimer's disease, schizophrenia, or other cognitive disorders can utilize 7-chlorobenzo[b]thiophene-2-carboxylic acid (CAS 90407-16-2, directly accessible from the parent compound) as the key intermediate for amide bond diversification with various amine coupling partners, enabling rapid exploration of the quinuclidine-replacement chemical space while retaining the validated 7-chloro substitution pattern .

Multi-Gram to Kilogram Synthesis of 7-Chlorobenzo[b]thiophene via the High-Yield PPA/Chlorobenzene Protocol

For laboratories or CROs requiring in-house production of 7-chlorobenzo[b]thiophene at scale, the patent-described protocol (US2008/306082, Example 80) provides a demonstrated 93% isolated yield starting from inexpensive, commercially available 2-chlorobenzenethiol and 2-bromo-1,1-diethoxyethane [1]. This route is operationally simpler and higher-yielding than the multi-step decarboxylation pathway via 7-chlorobenzo[b]thiophene-2-carboxylic acid previously described by Rahman and Scrowston (1984) . The use of chlorobenzene as a high-boiling solvent and PPA as the cyclodehydration agent permits straightforward scale-up in standard glassware or pilot-plant equipment, with product isolation achieved by simple silica gel filtration in hexane.

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